6-Amino-3-(furan-2-yl)picolinic acid
Description
6-Amino-3-(furan-2-yl)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone (2-pyridinecarboxylic acid) substituted with an amino group at position 6 and a furan-2-yl moiety at position 2. Picolinic acid derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and capacity to interact with biological targets .
Properties
IUPAC Name |
6-amino-3-(furan-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-8-4-3-6(7-2-1-5-15-7)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWHSHHEMCTHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(N=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(furan-2-yl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furoic acid and 2-chloropyridine.
Formation of Intermediate: The 2-furoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-chloropyridine in the presence of a base such as triethylamine to form the 3-(furan-2-yl)pyridine intermediate.
Amination: The 3-(furan-2-yl)pyridine intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6-position, resulting in the formation of 6-Amino-3-(furan-2-yl)picolinic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-(furan-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 6-Amino-3-(furan-2-yl)picolinic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used to investigate metal ion interactions in biological systems.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: In the industrial sector, 6-Amino-3-(furan-2-yl)picolinic acid is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-3-(furan-2-yl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In medicinal applications, it may interact with specific receptors to modulate biological responses, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Picolinic Acid Derivatives
Substituent Effects on Molecular Properties
- Electronic Modulation : Halogenated derivatives (e.g., fluoro, chloro) introduce electron-withdrawing effects, altering pKa values (e.g., pKa ≈ 3.17 for 2,6-difluoro analog ) and improving binding to biological targets.
- Solubility : The 3-chloro-4-fluorophenyl analog is soluble in DMSO, a trait critical for in vitro assays , while furan-2-yl substitution (hypothetically) may enhance solubility in polar solvents due to oxygen's lone pairs.
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